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Introduction

AZ 11645373 is a potent and highly selective antagonist of the human P2X7 receptor (P2X7R),
a ligand-gated ion channel activated by extracellular adenosine 5'-triphosphate (ATP).[1][2][3]
[4][5] The P2X7R is a key player in inflammatory processes, making it a significant therapeutic
target for a variety of inflammatory diseases.[2][3][6]

AZ 11645373 acts as a non-surmountable, allosteric inhibitor.[1][2][5] Its binding site is located
in an allosteric pocket at the interface between P2X7R subunits, distinct from the orthosteric
ATP binding site.[1][5] A notable characteristic of this compound is its species selectivity; it is
highly potent at the human P2X7 receptor while being significantly less effective at the rat P2X7
receptor, providing a valuable tool for studies on human cells and tissues.[2][3][4]

These notes provide detailed protocols for the in vitro application of AZ 11645373 in common
cell-based assays to study P2X7R function.

Data Presentation: Potency and Efficacy
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The inhibitory activity of AZ 11645373 varies depending on the assay and cell type used. The
following table summarizes key quantitative data from published studies.

. . Potency
Assay Type Cell Line Agonist . Value (nM) Reference
Metric
Membrane
HEK?293-
Current BzATP KB 5-20 [21[3114]
hP2X7R
Inhibition
Calcium
HEK293-
Influx BzATP KB 15 [2]
hP2X7R
Inhibition
YO-PRO-1 HEK293-
BzATP KB ~15 [7]
Dye Uptake hP2X7R
IL-1B LPS-
Release activated ATP IC50 20 2113114171
Inhibition THP-1
IL-1B LPS-
Release activated ATP KB 92 [2][7]
Inhibition THP-1
Membrane
HEK?293-
Current BzATP IC50 >10,000 [2][3]
rP2X7R
Inhibition

o HEK293-hP2X7R: Human Embryonic Kidney 293 cells stably expressing the human P2X7
receptor.

e THP-1: Human monocytic cell line.

e BzATP: 2'(3")-0-(4-Benzoylbenzoyl)adenosine 5'-triphosphate, a potent P2X7R agonist.

» IC50: Half-maximal inhibitory concentration.

o KB: Antagonist dissociation constant.
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Signaling Pathway and Mechanism of Action

AZ 11645373 inhibits the downstream signaling cascade initiated by P2X7R activation. Upon
binding of extracellular ATP, the P2X7R channel opens, leading to cation influx (Na+, Ca2+), K+
efflux, and, with prolonged activation, the formation of a large membrane pore permeable to
molecules up to 900 Da. This cascade triggers NLRP3 inflammasome activation and
subsequent release of pro-inflammatory cytokines like IL-13. AZ 11645373 binds to an
allosteric site, preventing the conformational changes required for channel opening and pore

formation.
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P2X7R signaling and inhibition by AZ 11645373.

Experimental Protocols
Preparation of Stock Solutions

Solvent: AZ 11645373 is soluble in Dimethyl Sulfoxide (DMSO).
Stock Concentration: Prepare a 10 mM stock solution in 200% DMSO.

Storage: Store stock solutions at -20°C for up to one year or at -80°C for up to two years.[7]
Avoid repeated freeze-thaw cycles.

Working Solutions: On the day of the experiment, dilute the stock solution to the desired final
concentrations in the appropriate assay buffer or cell culture medium. Ensure the final DMSO
concentration in the assay does not exceed a level that affects cell viability or function
(typically < 0.1%).

General Experimental Workflow

The following diagram illustrates a typical workflow for assessing the inhibitory effect of AZ
11645373.

Culure Cells e Pre noubate wain Stimulate with Agonist Measure Response Data Analysis
(e.g., HEK-hP2X7R, THP-1) Y (e.g., 20-30 min) (e.g., ATP, BZATP) (Ca?*, Dye Uptake, IL-1B) (ICso / K_B Calculation)

Click to download full resolution via product page

General workflow for in vitro P2X7R antagonist testing.

Protocol 1: Calcium Influx Assay

This protocol measures the inhibition of agonist-induced intracellular calcium mobilization in

HEK?293 cells stably expressing human P2X7R.

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b1665887?utm_src=pdf-body-img
https://www.benchchem.com/product/b1665887?utm_src=pdf-body
https://www.benchchem.com/product/b1665887?utm_src=pdf-body
https://www.medchemexpress.com/az-11645373.html
https://www.benchchem.com/product/b1665887?utm_src=pdf-body
https://www.benchchem.com/product/b1665887?utm_src=pdf-body
https://www.benchchem.com/product/b1665887?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665887?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Materials:

HEK293-hP2X7R cells

Black, clear-bottom 96-well microplates

Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
Pluronic F-127

AZ 11645373

P2X7R Agonist (e.g., BZATP)

Fluorescence plate reader with an injection system

Methodology:

Cell Plating: Seed HEK293-hP2X7R cells into 96-well plates and culture overnight to form a
confluent monolayer.

Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 2 uM) with Pluronic F-127 (e.g.,
0.02%) in Assay Buffer.

Remove culture medium and add 100 pL of the loading solution to each well.
Incubate the plate for 60 minutes at 37°C.

Cell Washing: Gently wash the cells twice with 100 uL of Assay Buffer to remove
extracellular dye. Leave 100 pL of buffer in each well.

Compound Pre-incubation: Add desired concentrations of AZ 11645373 (in Assay Buffer) to
the wells. Include vehicle control (e.g., 0.1% DMSO).

Incubate for 20-30 minutes at room temperature.
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Measurement: Place the plate in the fluorescence reader. Set the excitation/emission
wavelengths for Fluo-4 (e.g., 494/516 nm).

Record a stable baseline fluorescence for 10-20 seconds.

Agonist Injection: Inject the P2X7R agonist (e.g., BzATP at a final concentration of 10-100
HUM).

Continue recording the fluorescence signal for 2-5 minutes to capture the peak response.

Data Analysis: Calculate the change in fluorescence (Peak - Baseline). Normalize the data to
the vehicle control response and plot a concentration-response curve to determine the KB or
IC50 value for AZ 11645373.

Protocol 2: Dye Uptake (Pore Formation) Assay

This assay measures the formation of the P2X7R-associated large pore using a fluorescent

dye like YO-PRO-1, which can only enter cells through the dilated pore.

Materials:

HEK293-hP2X7R cells

96-well plates

Low-divalent cation solution (to potentiate P2X7R activation)
YO-PRO-1 lodide

AZ 11645373

P2X7R Agonist (e.g., ATP or BZATP)

Fluorescence plate reader

Methodology:

Cell Plating: Seed cells as described in Protocol 4.3.
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e Compound Pre-incubation: Remove culture medium. Add 100 pL of low-divalent solution
containing various concentrations of AZ 11645373 and YO-PRO-1 (e.g., 1-5 uM).

e Incubate for 20-30 minutes.
e Agonist Stimulation: Add the P2X7R agonist to the wells.

o Measurement: Immediately begin measuring fluorescence intensity over time (e.g., every 2
minutes for 30-60 minutes) using appropriate excitation/emission wavelengths for YO-PRO-1
(e.g., 491/509 nm).

o Data Analysis: Determine the rate of dye uptake or the endpoint fluorescence. Normalize
data to the vehicle control and calculate the inhibitory potency of AZ 11645373.

Protocol 3: IL-13 Release Assay

This protocol is designed for immune cells, such as human THP-1 monocytes, and measures
the inhibition of a key downstream inflammatory output.

Materials:

THP-1 cells

e RPMI-1640 medium + 10% FBS

 Lipopolysaccharide (LPS)

e Serum-free medium (e.g., Opti-MEM)

e AZ 11645373

e ATP

e Human IL-1 ELISA Kit

Methodology:

e Cell Priming: Plate THP-1 cells (e.g., 5 x 105 cells/well in a 24-well plate).
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e Prime the cells with LPS (e.g., 1 pg/mL) for 3-4 hours in RPMI-1640. This step upregulates
the expression of pro-IL-13 and components of the inflammasome.

« Inhibitor Treatment: Gently wash the cells and replace the medium with serum-free medium
containing desired concentrations of AZ 11645373.[7]

* Incubate for 30 minutes at 37°C.[7]

e P2X7R Activation: Add ATP (e.g., 1-5 mM) to the wells to activate the P2X7R and trigger
inflammasome assembly and IL-1[3 release.

¢ Incubate for an additional 30-60 minutes at 37°C.

o Supernatant Collection: Carefully collect the cell culture supernatants. Centrifuge briefly to
pellet any detached cells.

o ELISA: Measure the concentration of mature IL-1p in the supernatants using a commercial
ELISA kit according to the manufacturer's instructions.

o Data Analysis: Normalize the IL-13 concentrations to the vehicle control (LPS + ATP
treatment) and plot a concentration-inhibition curve to determine the 1C50 value.[2]

Important Considerations

e Species Selectivity: Remember that AZ 11645373 is over 500-fold less potent at rat P2X7R.
[2][3] It is not suitable for studies involving rat or mouse cells unless very high concentrations
are used, which may introduce off-target effects.

o Cytotoxicity: At concentrations above 1 uM, AZ 11645373 may induce cytotoxic effects
unrelated to P2X7R expression.[8] It is recommended to perform a cell viability assay (e.g.,
XTT, MTS, or CellTiter-Glo) in parallel, especially when using higher concentrations or
prolonged incubation times.[9]

» Off-Target Activity: While highly selective for P2X7R over other P2X subtypes, at least one
study has reported potential P2X7R-independent anti-inflammatory effects.[9] Researchers
should consider appropriate controls to confirm that the observed effects are mediated
through P2X7R.
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» Divalent Cations: The potency of some P2X7R antagonists can be influenced by the
concentration of extracellular divalent cations (Ca2+, Mg2+). However, the potency of AZ
11645373 has been shown to be unaltered by their removal.[2][3][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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